

# Spectroscopic Fingerprints: A Technical Guide to the Isomers of 2-Butene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butene

Cat. No.: B3417486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the geometric isomers of **2-butene**: **cis-2-butene** and **trans-2-butene**. A clear understanding and differentiation of these simple alkenes through modern spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are fundamental in many areas of chemical research and development. This document presents key quantitative data in structured tables, details experimental methodologies, and provides visual diagrams to illustrate core concepts.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **cis**- and **trans-2-butene**, allowing for a direct comparison of their characteristic spectral features.

## Infrared (IR) Spectroscopy Data

| Functional Group          | Vibration Mode    | cis-2-Butene (Z-But-2-ene) Wavenumber (cm <sup>-1</sup> ) | trans-2-Butene (E-But-2-ene) Wavenumber (cm <sup>-1</sup> ) | Notes                                                                                                              |
|---------------------------|-------------------|-----------------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| =C-H                      | Stretching        | ~3010-3040                                                | ~3010-3040                                                  | Typical for C-H bonds on a C=C double bond. <a href="#">[1]</a>                                                    |
| C=C                       | Stretching        | ~1630-1660                                                | ~1660-1680                                                  | The C=C stretching in the trans isomer is generally weaker or absent in IR due to symmetry.<br><a href="#">[2]</a> |
| =C-H                      | Out-of-Plane Bend | ~665-730                                                  | ~960-980                                                    | This is a key diagnostic feature to distinguish between the two isomers. <a href="#">[1][3]</a>                    |
| C-H (in CH <sub>3</sub> ) | Stretching        | ~2860-2975                                                | ~2860-2975                                                  | Typical for C-H bonds in a methyl group. <a href="#">[1]</a>                                                       |
| C-H (in CH <sub>3</sub> ) | Bending           | ~1370-1470                                                | ~1370-1470                                                  |                                                                                                                    |

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

### <sup>1</sup>H NMR Spectroscopy

| Proton Environment                 | cis-2-Butene Chemical Shift ( $\delta$ ) ppm | trans-2-Butene Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|------------------------------------|----------------------------------------------|------------------------------------------------|--------------|-----------------------------|
| Methyl Protons (-CH <sub>3</sub> ) | ~1.54                                        | ~1.58                                          | Doublet      | ~5-7                        |
| Vinylic Protons (=CH-)             | ~5.37                                        | ~5.58                                          | Quartet      | ~5-7                        |

Note: While trans coupling constants (11-18 Hz) are typically larger than cis coupling constants (6-14 Hz), the symmetry in **2-butene** can make differentiation based solely on the <sup>1</sup>H NMR spectrum challenging as the vinylic protons are chemically equivalent in each isomer and split by the methyl protons.[4][5]

### <sup>13</sup>C NMR Spectroscopy

| Carbon Environment                 | cis-2-Butene Chemical Shift ( $\delta$ ) ppm | trans-2-Butene Chemical Shift ( $\delta$ ) ppm |
|------------------------------------|----------------------------------------------|------------------------------------------------|
| Methyl Carbons (-CH <sub>3</sub> ) | ~12                                          | ~17                                            |
| Vinylic Carbons (=CH-)             | ~124                                         | ~126                                           |

The difference in chemical shifts, although small, allows for the distinction between the two isomers.[6]

## Mass Spectrometry (MS) Data

The electron ionization mass spectra of cis- and trans-**2-butene** are very similar, making it difficult to distinguish them using this technique alone.[7][8]

| m/z | Ion                               | Comments                                           |
|-----|-----------------------------------|----------------------------------------------------|
| 56  | $[\text{C}_4\text{H}_8]^+\bullet$ | Molecular Ion ( $\text{M}^+\bullet$ )              |
| 41  | $[\text{C}_3\text{H}_5]^+$        | Base Peak, corresponds to the stable allyl cation. |
| 39  | $[\text{C}_3\text{H}_3]^+$        |                                                    |
| 27  | $[\text{C}_2\text{H}_3]^+$        |                                                    |

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for volatile alkenes like **2-butene**.

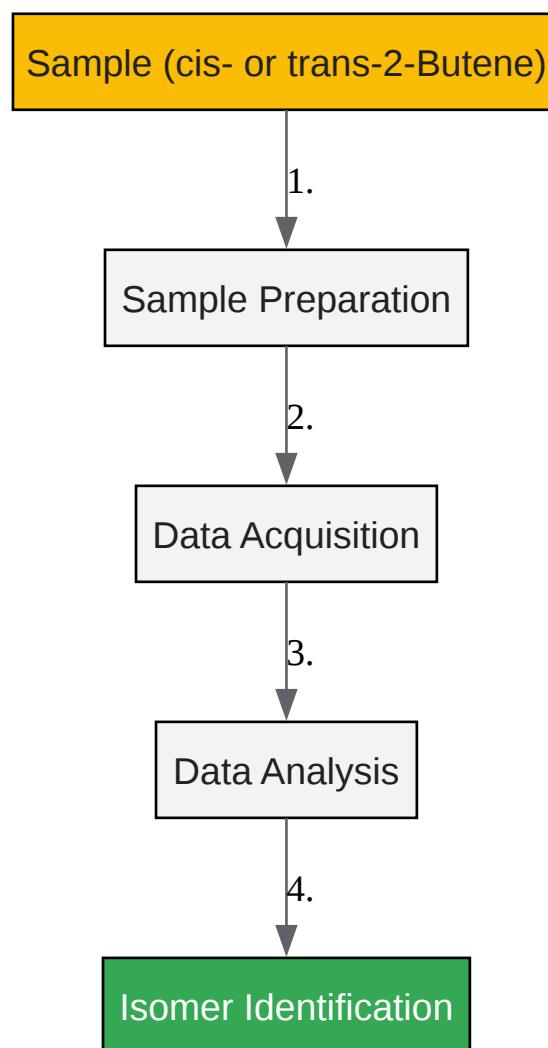
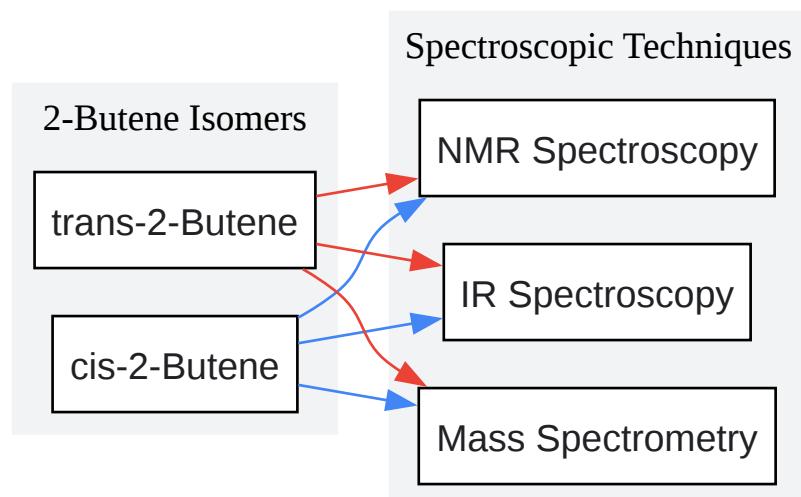
### Infrared (IR) Spectroscopy

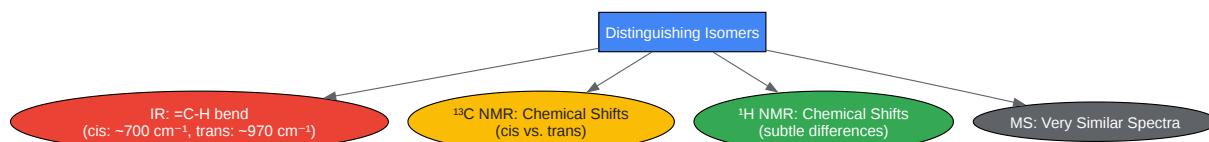
- Sample Preparation: For a volatile liquid like **2-butene**, the spectrum can be obtained from a thin liquid film. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) which are then pressed together to create a thin film.<sup>[1]</sup> Alternatively, a gas cell can be used for gaseous samples.
- Data Acquisition: The salt plates are mounted in the sample holder of the IR spectrometer. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .<sup>[9]</sup> A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
- Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific vibrational modes of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 1-10 mg of the **2-butene** sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard NMR tube.<sup>[10][11]</sup> Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.0 ppm).<sup>[12]</sup>
- Data Acquisition: The NMR tube is placed in the spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.<sup>[10]</sup> For  $^{13}\text{C}$  NMR, a

larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Broadband proton decoupling is commonly used in  $^{13}\text{C}$  NMR to simplify the spectrum to single lines for each unique carbon.[6]



- Spectral Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the internal standard.


## Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **2-butene**, the sample is introduced into the mass spectrometer via a gas inlet system or by direct injection of a solution, which is then vaporized.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ( $\text{M}^+\bullet$ ) and fragment ions.[13]
- Mass Analysis: The positively charged ions are accelerated and then separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their  $\text{m/z}$  ratio, generating the mass spectrum. The most abundant ion gives rise to the base peak, which is assigned a relative intensity of 100%.[14]

## Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of **2-butene** isomers.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH<sub>3</sub>CH=CHCH<sub>3</sub> prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. quora.com [quora.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chegg.com [chegg.com]
- 6. <sup>13</sup>C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH<sub>3</sub>CH=CHCH<sub>3</sub> analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 <sup>13</sup>C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. docbrown.info [docbrown.info]
- 8. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. [benchchem.com](http://benchchem.com) [benchchem.com]
- 11. [How To](http://chem.rochester.edu) [chem.rochester.edu]
- 12. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. [chemguide.co.uk](http://chemguide.co.uk) [chemguide.co.uk]
- 14. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Fingerprints: A Technical Guide to the Isomers of 2-Butene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3417486#spectroscopic-data-for-2-butene-isomers-ir-nmr-mass-spec>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)